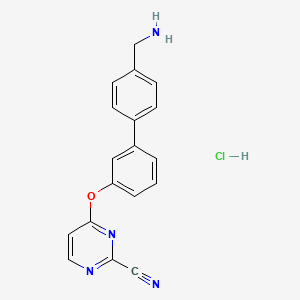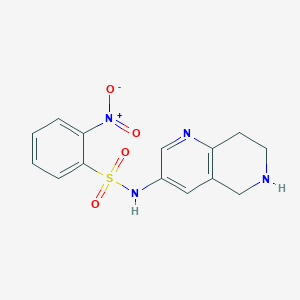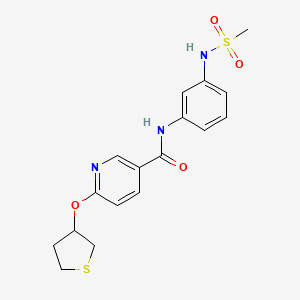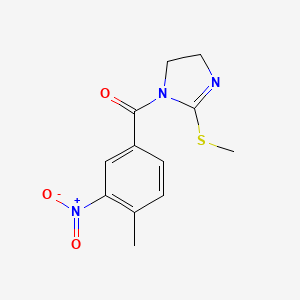
N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazolidinone moiety: This step involves the reaction of the azetidine intermediate with reagents that introduce the imidazolidinone group.
Attachment of the tert-butylphenyl group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the tert-butylphenyl group to the azetidine core.
Final carboxamide formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the imidazolidinone or carboxamide groups, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the tert-butyl group.
Reduction: Amine derivatives of the imidazolidinone or carboxamide groups.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as polymers or coatings.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide analogs: Compounds with similar core structures but different substituents.
Other azetidine derivatives: Compounds featuring the azetidine ring but with different functional groups.
Imidazolidinone derivatives: Compounds with the imidazolidinone moiety but different core structures.
Uniqueness: this compound is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)11-4-6-12(7-5-11)19-16(24)20-9-13(10-20)21-14(22)8-18-15(21)23/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYSMSRWTXWSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(3Z)-1-benzyl-3-({[(thiophen-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631247.png)
![1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2631249.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2631250.png)
![N'-[(4-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2631253.png)



![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)
![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)

![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2631265.png)
